molecular formula C7H7NO2 B13570587 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole

Katalognummer: B13570587
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: CPVFPKZJNIZXJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction typically starts with 3-substituted phenyl-5-(prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride using sodium bicarbonate as an acid-binding agent in tetrahydrofuran (THF) solvent under catalyst-free microwave-assisted conditions . This method is environmentally friendly, efficient, and offers high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and simplicity. The use of microwave radiation can significantly reduce reaction times and improve yields, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines.

    Substitution: Substitution reactions can occur at the methoxy or prop-2-yn-1-yl groups, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .

Major Products

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds. These products can have diverse biological activities and are useful in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can inhibit enzymes and proteins involved in various biological processes, leading to their antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-2-yn-1-yl groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C7H7NO2

Molekulargewicht

137.14 g/mol

IUPAC-Name

3-methoxy-5-prop-2-ynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO2/c1-3-4-6-5-7(9-2)8-10-6/h1,5H,4H2,2H3

InChI-Schlüssel

CPVFPKZJNIZXJI-UHFFFAOYSA-N

Kanonische SMILES

COC1=NOC(=C1)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.